![molecular formula C21H24ClN3O4 B2918930 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 1903237-26-2](/img/structure/B2918930.png)
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a pyridine moiety and a methoxyphenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridine Moiety: The pyridine ring is synthesized through a series of reactions involving chlorination and etherification.
Coupling with Piperazine: The pyridine derivative is then coupled with 4-(2-methoxyphenyl)piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a ligand for various receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-hydroxyphenyl)piperazine
- 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-ethoxyphenyl)piperazine
Uniqueness
1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, in particular, influences its reactivity and interaction with biological targets, differentiating it from similar compounds.
Properties
IUPAC Name |
[5-chloro-6-(oxolan-3-yloxy)pyridin-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-27-19-5-3-2-4-18(19)24-7-9-25(10-8-24)21(26)15-12-17(22)20(23-13-15)29-16-6-11-28-14-16/h2-5,12-13,16H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOVUHQRJZEGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-amino-N-(2-bromo-4-methylphenyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2918847.png)

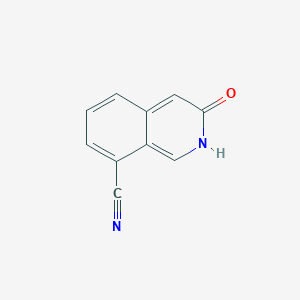
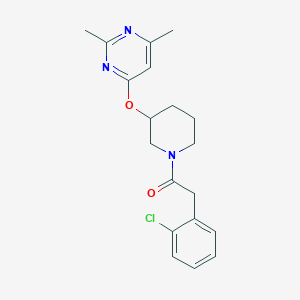
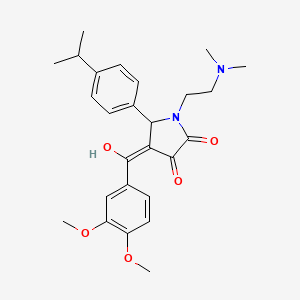
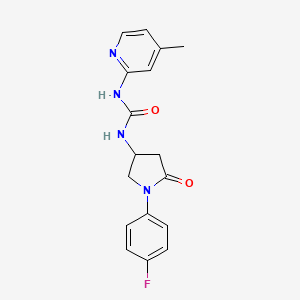
![3-({[2,4'-Bipyridine]-4-yl}methyl)-1-[(4-methoxyphenyl)methyl]urea](/img/structure/B2918859.png)
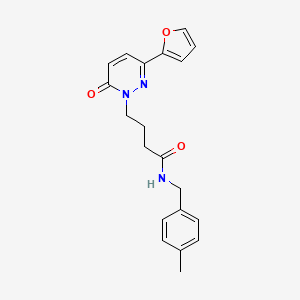
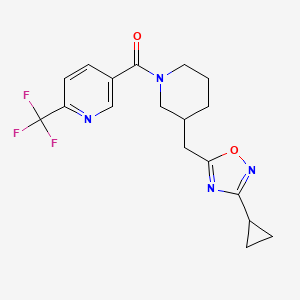
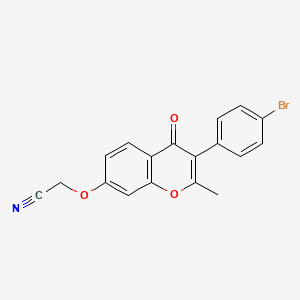
![1-[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]prop-2-en-1-one](/img/structure/B2918866.png)
![2-(2,6-dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2918867.png)
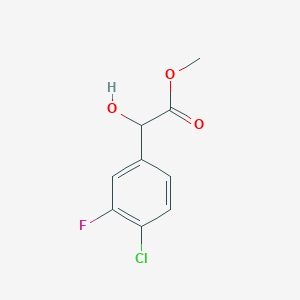
![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2918870.png)
